ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxy-3,3-dimethylbutanoate
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Overview
Description
The compound “ethyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxy-3,3-dimethylbutanoate” is likely to be an organic compound based on its structure. It contains an isoindole group, which is a type of heterocycle . The presence of multiple carbonyl groups and an ester group suggests that it might have interesting reactivity.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, contains an isoindole moiety, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring with two carbonyl groups . It also contains an ester group, which is a common functional group in organic chemistry.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds. For example, this compound is likely to be solid at room temperature given its molecular weight . Its solubility would depend on the specific arrangement of its functional groups and the solvent used.Properties
IUPAC Name |
ethyl 4-(1,3-dioxoisoindol-2-yl)-2-hydroxy-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5/c1-4-22-15(21)12(18)16(2,3)9-17-13(19)10-7-5-6-8-11(10)14(17)20/h5-8,12,18H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISBAMKCBKJWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(C)CN1C(=O)C2=CC=CC=C2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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